

# Application Notes and Protocols for Thiol-Maleimide Conjugation of Peptides and Lipids

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For Researchers, Scientists, and Drug Development Professionals

# **Introduction to Thiol-Maleimide Ligation**

Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of biomolecules.[1] This method relies on the Michael addition reaction between a thiol group (sulfhydryl group), commonly found in cysteine residues of peptides and proteins, and the double bond of a maleimide ring.[2][3] The result is a stable thioether bond.[1] This conjugation strategy is highly valued for its specificity for thiols under mild, physiological conditions, making it an ideal choice for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and functionalizing lipids for drug delivery systems.[1][4]

The reaction is highly efficient and selective within a pH range of 6.5 to 7.5.[5][6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, such as the side chain of lysine.[5][7][8] Below pH 6.5, the reaction rate slows considerably due to the protonation of the thiol group, which reduces its nucleophilicity.[3][8] Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, rendering it inactive, and the reaction with primary amines becomes a more significant competing side reaction.[3][5]

# **Chemical Reaction Mechanism**

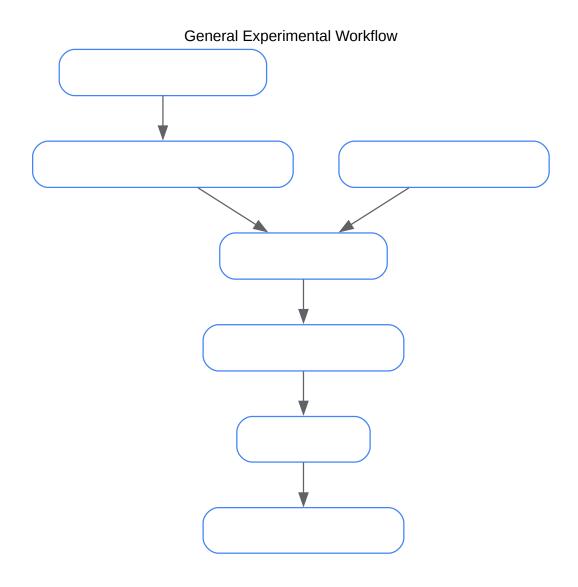
The conjugation of a thiol to a maleimide proceeds through a Michael addition mechanism. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond





within the maleimide ring, forming a stable thiosuccinimide linkage.[3][6]







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